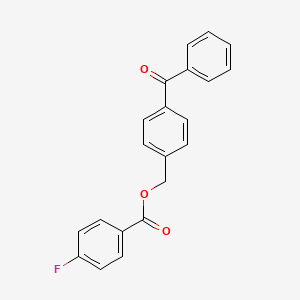

(4-Benzoylphenyl)methyl 4-fluorobenzoate

Beschreibung

Eigenschaften

IUPAC Name |

(4-benzoylphenyl)methyl 4-fluorobenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15FO3/c22-19-12-10-18(11-13-19)21(24)25-14-15-6-8-17(9-7-15)20(23)16-4-2-1-3-5-16/h1-13H,14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEFRWTLWWFKGGU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)COC(=O)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15FO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (4-Benzoylphenyl)methyl 4-fluorobenzoate typically involves the esterification of 4-fluorobenzoic acid with (4-benzoylphenyl)methanol. The reaction is usually carried out under acidic conditions, using a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction mixture is heated to reflux, and the progress of the reaction is monitored using techniques such as thin-layer chromatography (TLC).

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. One common approach is the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields. Additionally, the use of automated systems can help in optimizing the reaction parameters and reducing the production costs.

Analyse Chemischer Reaktionen

Types of Reactions

(4-Benzoylphenyl)methyl 4-fluorobenzoate can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products Formed

Oxidation: The major products are carboxylic acids or ketones.

Reduction: The major product is the corresponding alcohol.

Substitution: The major products depend on the nucleophile used, resulting in various substituted derivatives.

Wissenschaftliche Forschungsanwendungen

(4-Benzoylphenyl)methyl 4-fluorobenzoate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme interactions and binding affinities.

Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of (4-Benzoylphenyl)methyl 4-fluorobenzoate involves its interaction with specific molecular targets. The benzoyl group and the fluorine atom play crucial roles in its binding affinity and reactivity. The compound can interact with enzymes or receptors, leading to changes in their activity or function. The exact pathways involved depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Similar Compounds

Structural Analogues

Methyl 4-Fluorobenzoate (MFB)

- Structure : Simpler ester with a methyl group directly attached to 4-fluorobenzoate.

- Key Differences : Lacks the benzoylphenyl group, resulting in lower molecular weight (MW: 154.12 g/mol vs. ~316.32 g/mol for the target compound).

- Applications: Widely used as a photosensitization catalyst in visible-light-driven C(sp³)-H fluorinations. UV-vis absorption profiles (240–400 nm) are similar to benzophenone derivatives, but its catalytic efficiency is lower due to the absence of extended aromatic systems .

Fluor-Reynosin and Fluor-Santamarine

- Structure : 4-Fluorobenzoate derivatives of sesquiterpene lactones.

- Key Differences: Incorporate a fluorobenzoate group on a tricyclic scaffold, unlike the benzophenone core of the target compound.

- Activity: Exhibit potent inhibition of SARS-CoV-2 Mpro (1–20 µM) and RNA replicase, outperforming artemisinin (25–35 µM). The benzophenone moiety in the target compound may enhance binding to hydrophobic enzyme pockets .

Ethyl 4-[(4-Fluorobenzoyl)amino]benzoate

Physicochemical Properties

| Compound | Molecular Weight (g/mol) | Melting Point (°C) | Solubility | Key Structural Feature |

|---|---|---|---|---|

| (4-Benzoylphenyl)methyl 4-fluorobenzoate* | ~316.32 | Not reported | Low (hydrophobic) | Benzophenone + 4-fluorobenzoate |

| Methyl 4-fluorobenzoate | 154.12 | Not reported | Moderate in organic solvents | Simple fluorinated ester |

| Fluor-Reynosin | ~450.40 | Not reported | Low | Tricyclic lactone + fluorobenzoate |

| 4-Benzoylphenyl methyl sulfoxide | 244.31 | 82–88 | Low | Benzophenone + sulfoxide |

Enzyme Inhibition Potential

- Target Compound: Predicted to inhibit viral proteases (e.g., Mpro) due to structural similarity to Fluor-Reynosin. The benzoylphenyl group may enhance hydrophobic interactions with enzyme active sites .

- Comparison with N-(4-Benzoylphenyl) Pyrrole-2-carboxamide : Derivatives of this class show significant anti-hyperlipidemic activity (22% increase in HDL cholesterol), suggesting that the benzoylphenyl group in the target compound could confer similar bioactivity .

Photocatalytic Efficiency

- Methyl 4-Fluorobenzoate (MFB): Acts as a photosensitizer but requires auxiliary groups for optimal activity. The target compound’s benzophenone core may improve light absorption and catalytic performance in C(sp³)-H fluorination reactions .

Metabolic and Environmental Stability

- Defluorination Resistance : Fluorobenzoates are resistant to microbial degradation due to strong C-F bonds. The benzoylphenyl group in the target compound may further slow degradation compared to simpler esters like methyl 4-fluorobenzoate .

- Toxicity Considerations: Limited data exist, but enzymatic defluorination (e.g., via 4-fluorobenzoate dehalogenase) could release fluoride ions, necessitating further toxicological studies .

Q & A

Basic: What are the recommended synthetic routes for (4-Benzoylphenyl)methyl 4-fluorobenzoate, and how are reaction conditions optimized?

Methodological Answer:

The compound is typically synthesized via esterification between 4-fluorobenzoic acid derivatives and (4-benzoylphenyl)methanol. Key steps include:

- Acylation : Reacting 4-fluorobenzoyl chloride with (4-benzoylphenyl)methanol in anhydrous dichloromethane (DCM) under nitrogen atmosphere to avoid hydrolysis.

- Catalysis : Using 4-dimethylaminopyridine (DMAP) as a catalyst to enhance reaction efficiency.

- Purification : Column chromatography with gradients of ethyl acetate/hexane (e.g., 5–20% EtOAc) isolates the product. Yield optimization requires monitoring reaction progress via TLC and adjusting stoichiometric ratios (e.g., 1.2 equivalents of 4-fluorobenzoyl chloride) .

Basic: Which analytical techniques are critical for confirming the structural integrity and purity of this compound?

Methodological Answer:

- NMR Spectroscopy : H and C NMR confirm substitution patterns (e.g., fluorine-induced deshielding at δ 7.1–8.1 ppm for aromatic protons) and ester linkage integrity.

- Mass Spectrometry (HRMS) : Exact mass analysis (e.g., [M]+ calc. for C₂₁H₁₅FO₃: 334.1005) resolves isotopic patterns and verifies molecular formula.

- HPLC-PDA : Reverse-phase chromatography (C18 column, acetonitrile/water mobile phase) assesses purity (>98%) and detects trace impurities .

Advanced: How does the fluorine atom in the 4-fluorobenzoate moiety influence photochemical applications, and how is this experimentally validated?

Methodological Answer:

The fluorine atom enhances electron-withdrawing effects, stabilizing charge-transfer intermediates in visible-light-driven C(sp³)-H fluorinations. Validation methods include:

- UV-Vis Spectroscopy : Comparing absorption spectra of methyl 4-fluorobenzoate (MFB) and non-fluorinated analogs (e.g., methyl benzoate) confirms no direct light absorption role, implicating electronic effects in catalytic cycles .

- Mechanistic Probes : Radical trapping experiments (e.g., TEMPO) and F NMR monitor fluorinated intermediate formation during photoreactions .

Advanced: What in vivo models are suitable for evaluating lipid-lowering effects, and how should contradictory IC₅₀ data be interpreted?

Methodological Answer:

- Triton WR-1339-Induced Hyperlipidemia : Intraperitoneal Triton injection (400 mg/kg) in rats elevates serum triglycerides and cholesterol. Test compound administration (10–50 mg/kg/day) over 7 days assesses lipid profile normalization via enzymatic assays (e.g., HDL-C quantification) .

- Data Contradictions : Discrepant IC₅₀ values (e.g., ~10 µM vs. ~30 µM in analogs) may arise from assay conditions (e.g., cell line variability) or substituent electronic effects. Cross-validate using orthogonal assays (e.g., ODC inhibition vs. ROS generation) and molecular docking to correlate activity with structural features .

Advanced: How can enzymatic defluorination pathways complicate environmental persistence studies, and what methods detect degradation products?

Methodological Answer:

- 4-Fluorobenzoate Dehalogenase Assays : Incubate the compound with Aureobacterium sp. cell extracts. Monitor fluoride ion release via ion-selective electrodes and 4-hydroxybenzoate formation by LC-MS/MS .

- Isotope Labeling : Use O-labeled H₂O to track hydroxylation mechanisms.

- Contradiction Resolution : If defluorination rates conflict with literature, compare enzyme sources (e.g., bacterial strains) and reaction pH (optimal range: 7.5–8.5) .

Basic: What are the primary research applications of this compound in medicinal chemistry?

Methodological Answer:

- Drug Intermediate : Serves as a scaffold for anticancer agents (e.g., via ODC inhibition) and anti-hyperlipidemic derivatives (e.g., pyrrole-2-carboxamide hybrids) .

- Prodrug Design : Esterase-sensitive 4-fluorobenzoate group enables targeted release in physiological environments. Validate using simulated gastric fluid (SGF) and plasma stability assays .

Advanced: How do substitution patterns (e.g., fluorine position) alter physicochemical properties, and what computational tools predict these effects?

Methodological Answer:

- LogP Calculations : Use Molinspiration or ACD/Labs to compare lipophilicity (e.g., 4-fluoro vs. 3-fluoro analogs).

- DFT Studies : Gaussian09 simulations at B3LYP/6-31G* level predict electronic effects (e.g., HOMO-LUMO gaps influencing photoreactivity) .

- Thermal Analysis : DSC/TGA evaluates melting points and thermal stability, critical for formulation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.